REACTION_CXSMILES
|
C=CC=C.Cl[SiH](Cl)Cl.[Cl:9][Si:10]([Cl:20])([Cl:19])[CH2:11][CH:12]=[CH:13][CH2:14][Si](Cl)(Cl)Cl>[Cl-].C([P+](CCCC)(CCCC)CCCC)CCC>[CH2:14]1[Si:10]([Cl:20])([Cl:19])[CH2:11][CH:12]=[CH:13]1.[CH2:11]([Si:10]([Cl:20])([Cl:19])[Cl:9])[CH:12]=[CH:13][CH3:14] |f:3.4|
|
Name
|
1,4-bis(trichlorosilyl)-2-butene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[Si](CC=CC[Si](Cl)(Cl)Cl)(Cl)Cl
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Name
|
|
Quantity
|
0.68 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[P+](CCCC)(CCCC)CCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The resulting mixture was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C1C=CC[Si]1(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.44 g | |
YIELD: PERCENTYIELD | 68% |
Name
|
|
Type
|
product
|
Smiles
|
C(C=CC)[Si](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.88 g | |
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C=CC=C.Cl[SiH](Cl)Cl.[Cl:9][Si:10]([Cl:20])([Cl:19])[CH2:11][CH:12]=[CH:13][CH2:14][Si](Cl)(Cl)Cl>[Cl-].C([P+](CCCC)(CCCC)CCCC)CCC>[CH2:14]1[Si:10]([Cl:20])([Cl:19])[CH2:11][CH:12]=[CH:13]1.[CH2:11]([Si:10]([Cl:20])([Cl:19])[Cl:9])[CH:12]=[CH:13][CH3:14] |f:3.4|
|
Name
|
1,4-bis(trichlorosilyl)-2-butene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[Si](CC=CC[Si](Cl)(Cl)Cl)(Cl)Cl
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Name
|
|
Quantity
|
0.68 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[P+](CCCC)(CCCC)CCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The resulting mixture was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C1C=CC[Si]1(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.44 g | |
YIELD: PERCENTYIELD | 68% |
Name
|
|
Type
|
product
|
Smiles
|
C(C=CC)[Si](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.88 g | |
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |